[(2,6-Difluorophenyl)sulfonyl]acetonitrile
Description
[(2,6-Difluorophenyl)sulfonyl]acetonitrile is a fluorinated sulfone derivative containing an acetonitrile moiety. The sulfonyl group (-SO₂-) and fluorine substituents on the phenyl ring contribute to its electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(2,6-difluorophenyl)sulfonylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO2S/c9-6-2-1-3-7(10)8(6)14(12,13)5-4-11/h1-3H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJXYICGBZUXKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)CC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,6-Difluorophenyl)sulfonyl]acetonitrile typically involves the reaction of 2,6-difluorobenzene with sulfonyl chloride and acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl acetonitrile linkage. The reaction conditions often include temperatures ranging from 0°C to room temperature and may require an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of [(2,6-Difluorophenyl)sulfonyl]acetonitrile follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
[(2,6-Difluorophenyl)sulfonyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfonic acids and their derivatives.
Reduction: Sulfides or thiols.
Substitution: Various substituted difluorophenyl derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
[(2,6-Difluorophenyl)sulfonyl]acetonitrile is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable in the study of biological pathways and mechanisms.
Medicine
[(2,6-Difluorophenyl)sulfonyl]acetonitrile has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features make it a candidate for the design of enzyme inhibitors and receptor modulators.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including the manufacture of polymers and advanced materials.
Mechanism of Action
The mechanism of action of [(2,6-Difluorophenyl)sulfonyl]acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares [(2,6-Difluorophenyl)sulfonyl]acetonitrile with key analogs based on substituents and functional groups:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | CAS Number | Notable Properties/Applications |
|---|---|---|---|---|---|
| [(2,6-Difluorophenyl)sulfonyl]acetonitrile* | C₈H₅F₂NO₂S | 217.19 (est.) | 2,6-diF-phenyl, -SO₂-, -CN | Not explicitly listed | Hypothesized high polarity; potential use in polymer additives or catalysis |
| 2,6-Difluorophenylacetonitrile | C₈H₅F₂N | 165.13 | 2,6-diF-phenyl, -CN | 654-01-3 | Toxic (Category III hazard); intermediate in agrochemical synthesis [5] |
| 2-(2-Fluoro-5-methoxyphenyl)acetonitrile | C₉H₈FNO | 165.16 | 2-F, 5-OCH₃-phenyl, -CN | 672931-28-1 | Low-temperature storage requirement; toxic [2] |
| 2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile | C₁₁H₆F₂N₂S | 236.24 | 2,6-diF-phenyl, thiazole, -CN | 184839-29-0 | Higher molecular complexity; used in pharmaceutical research [6] |
| Diphenyl sulfone | C₁₂H₁₀O₂S | 218.27 | Phenyl-SO₂-phenyl | 127-63-9 | Polymer additive; low solubility in water [4] |
*Note: Properties estimated based on structural analogs.
Biological Activity
[(2,6-Difluorophenyl)sulfonyl]acetonitrile is a compound that has garnered attention in biological research due to its potential as a biochemical probe and its applications in medicinal chemistry. This article delves into the biological activity of this compound, examining its mechanisms of action, interactions with molecular targets, and implications for drug development.
Chemical Structure and Properties
The chemical structure of [(2,6-Difluorophenyl)sulfonyl]acetonitrile includes a difluorophenyl group attached to a sulfonyl moiety and an acetonitrile functional group. This configuration contributes to its reactivity and ability to interact with various biological targets.
The mechanism of action of [(2,6-Difluorophenyl)sulfonyl]acetonitrile involves several key interactions:
- π-π Interactions : The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity to target proteins.
- Hydrogen Bonding : The sulfonyl group can form hydrogen bonds and electrostatic interactions with nucleophilic residues in enzyme active sites, potentially leading to enzyme inhibition.
Enzyme Inhibition
Research indicates that [(2,6-Difluorophenyl)sulfonyl]acetonitrile acts as an inhibitor for various enzymes. Its ability to form covalent bonds with nucleophilic residues allows it to disrupt metabolic pathways effectively. For instance, studies have shown that compounds with similar sulfonyl groups exhibit significant inhibitory effects on enzymes involved in critical biological processes.
Case Studies
- Inhibition of Pyruvate Kinase M2 (PKM2) : A study explored the development of radiotracers related to [(2,6-Difluorophenyl)sulfonyl]acetonitrile for imaging PKM2 activity. The findings demonstrated that these compounds could effectively visualize tumors in glioblastoma patients, indicating their potential therapeutic applications .
- Antiviral Activity : Another investigation focused on the antiviral properties of compounds structurally related to [(2,6-Difluorophenyl)sulfonyl]acetonitrile. It was found that these compounds could inhibit HIV-1 replication by targeting specific stages of the viral life cycle .
Research Findings
A summary of key research findings regarding the biological activity of [(2,6-Difluorophenyl)sulfonyl]acetonitrile is presented below:
Applications in Medicinal Chemistry
The structural features of [(2,6-Difluorophenyl)sulfonyl]acetonitrile make it a promising candidate for drug development:
- Enzyme Inhibitors : Its ability to inhibit specific enzymes positions it as a potential drug candidate for diseases where such enzymes play a critical role.
- Biochemical Probes : As a biochemical probe, it can be utilized to study various biological pathways and mechanisms, aiding in the understanding of disease processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
